molecular formula C20H17NO2 B5696434 N-(4-methoxyphenyl)-4-biphenylcarboxamide CAS No. 5226-50-6

N-(4-methoxyphenyl)-4-biphenylcarboxamide

Cat. No. B5696434
CAS RN: 5226-50-6
M. Wt: 303.4 g/mol
InChI Key: IXERYQXVNKDQJH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-biphenylcarboxamide, also known as 4'-O-methylbiphenyl-4-carboxylic acid amide, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound belongs to the family of biphenylcarboxamides and has been synthesized by several methods.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-biphenylcarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, N-(4-methoxyphenyl)-4-biphenylcarboxamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-biphenylcarboxamide has been shown to have several biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, N-(4-methoxyphenyl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-4-biphenylcarboxamide in lab experiments is its relatively low cost and ease of synthesis. In addition, this compound has been shown to have potent anticancer activity, which makes it a promising candidate for further study. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-4-biphenylcarboxamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a liquid crystal material and as a building block for the synthesis of organic semiconductors. In addition, further study is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4-biphenylcarboxamide and to identify any off-target effects that may limit its usefulness as a research tool. Finally, there is a need for preclinical and clinical studies to determine the safety and efficacy of this compound as a potential anticancer agent.

Synthesis Methods

N-(4-methoxyphenyl)-4-biphenylcarboxamide can be synthesized through various methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. Among these methods, Suzuki coupling is the most commonly used method for the synthesis of this compound. In this method, 4-methoxybiphenyl-4'-boronic acid and 4-bromo-biphenyl-4-carboxylic acid are used as starting materials, and the reaction is catalyzed by a palladium catalyst.

Scientific Research Applications

N-(4-methoxyphenyl)-4-biphenylcarboxamide has been extensively studied for its potential application in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, N-(4-methoxyphenyl)-4-biphenylcarboxamide has been studied for its potential use as a liquid crystal material and as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been investigated for its potential use as a hole transport material in organic solar cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-13-11-18(12-14-19)21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXERYQXVNKDQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355003
Record name N-(4-METHOXYPHENYL)-4-PHENYL-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-4-phenyl-benzamide

CAS RN

5226-50-6
Record name N-(4-METHOXYPHENYL)-4-PHENYL-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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